molecular formula C17H11NO3 B4226101 2-(4-Oxo-2-phenylchromen-6-yl)oxyacetonitrile

2-(4-Oxo-2-phenylchromen-6-yl)oxyacetonitrile

Cat. No.: B4226101
M. Wt: 277.27 g/mol
InChI Key: JHXSZPOZKKRVGV-UHFFFAOYSA-N
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Description

2-(4-Oxo-2-phenylchromen-6-yl)oxyacetonitrile is a chemical compound that belongs to the class of chromenes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Oxo-2-phenylchromen-6-yl)oxyacetonitrile typically involves the reaction of substituted resorcinols with 2-benzylidene malononitriles. This one-pot synthesis is carried out in the presence of methanol and calcium hydroxide at room temperature . The reaction conditions are mild, and the process is efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and ensuring consistent quality control to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(4-Oxo-2-phenylchromen-6-yl)oxyacetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted chromenes, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(4-Oxo-2-phenylchromen-6-yl)oxyacetonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Oxo-2-phenylchromen-6-yl)oxyacetonitrile is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-(4-oxo-2-phenylchromen-6-yl)oxyacetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c18-8-9-20-13-6-7-16-14(10-13)15(19)11-17(21-16)12-4-2-1-3-5-12/h1-7,10-11H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHXSZPOZKKRVGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-Oxo-2-phenylchromen-6-yl)oxyacetonitrile
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2-(4-Oxo-2-phenylchromen-6-yl)oxyacetonitrile
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2-(4-Oxo-2-phenylchromen-6-yl)oxyacetonitrile
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Reactant of Route 6
2-(4-Oxo-2-phenylchromen-6-yl)oxyacetonitrile

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